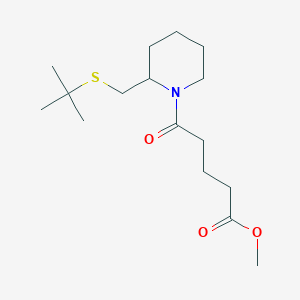

![molecular formula C13H18N2O5S B2860031 4-{[4-(2-Hydroxyethyl)piperazin-1-yl]sulfonyl}benzoic acid CAS No. 620103-21-1](/img/structure/B2860031.png)

4-{[4-(2-Hydroxyethyl)piperazin-1-yl]sulfonyl}benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

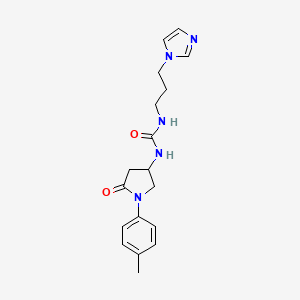

“4-{[4-(2-Hydroxyethyl)piperazin-1-yl]sulfonyl}benzoic acid” is a chemical compound with the CAS Number: 620103-21-1 . Its molecular weight is 314.36 . The IUPAC name for this compound is 4-{[4-(2-hydroxyethyl)-1-piperazinyl]sulfonyl}benzoic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18N2O5S/c16-10-9-14-5-7-15(8-6-14)21(19,20)12-3-1-11(2-4-12)13(17)18/h1-4,16H,5-10H2,(H,17,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Applications De Recherche Scientifique

Tissue Culture

4-{[4-(2-Hydroxyethyl)piperazin-1-yl]sulfonyl}benzoic acid: is an excellent compound for use in tissue culture . It provides a stable environment for cell growth and maintenance without affecting the physiological pH of the culture medium . This is crucial for maintaining the integrity and functionality of cultured cells, which can be used for various research applications including drug testing, genetic studies, and cancer research.

Oxidative Phosphorylation Studies

This compound plays a significant role in studies of oxidative phosphorylation , a metabolic pathway that uses energy released by the oxidation of nutrients to produce adenosine triphosphate (ATP) . Its stability and non-reactivity make it suitable for observing the electron transport chain and ATP synthesis, providing insights into cellular energy production and mitochondrial diseases.

Protein Synthesis Research

Researchers utilize 4-{[4-(2-Hydroxyethyl)piperazin-1-yl]sulfonyl}benzoic acid in protein synthesis with cell-free bacterial systems . It helps in creating controlled environments for studying the translation process, enabling the investigation of ribosomal function and the effects of various antibiotics on protein synthesis.

Photophosphorylation Analysis

The compound is also used in photophosphorylation research, which is the process of converting light energy into chemical energy during photosynthesis . It aids in the study of the mechanisms by which plants convert light energy into a stable form of energy that can be used by organisms.

CO2 Fixation Research

In the field of CO2 fixation , 4-{[4-(2-Hydroxyethyl)piperazin-1-yl]sulfonyl}benzoic acid is used to study the biochemical pathways plants use to incorporate CO2 from the atmosphere into organic compounds . Understanding these pathways is essential for improving photosynthetic efficiency and has implications for biofuel production and carbon sequestration.

Electron Microscopy Buffer

Due to its non-interfering nature with metal substrates, this compound is a suitable buffer for Transmission Electron Microscopy (TEM) studies . TEM requires precise conditions to preserve the ultrastructure of specimens, and the use of this compound ensures that the observed structures are not artifacts of the preparation process.

Mécanisme D'action

Target of Action

It’s known that similar compounds have been used in biological research, suggesting potential interactions with biological molecules .

Biochemical Pathways

Similar compounds have been used as buffering agents in biological research, suggesting they may play a role in maintaining ph stability in biochemical reactions .

Result of Action

Similar compounds have been used in various biological research contexts, suggesting they may have diverse effects depending on the specific experimental conditions .

Action Environment

Similar compounds have been used as buffering agents, suggesting they may be sensitive to changes in ph .

Propriétés

IUPAC Name |

4-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O5S/c16-10-9-14-5-7-15(8-6-14)21(19,20)12-3-1-11(2-4-12)13(17)18/h1-4,16H,5-10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWIVTBBXKLCFRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)S(=O)(=O)C2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[4-(2-Hydroxyethyl)piperazin-1-yl]sulfonyl}benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-benzyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2859948.png)

![3,4,9-trimethyl-1,7-bis(2-oxo-2-phenylethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2859951.png)

![N-[2-(Morpholine-4-carbonyl)phenyl]prop-2-enamide](/img/structure/B2859953.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2859954.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2859961.png)

![methyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B2859962.png)

![1-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B2859963.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2859965.png)